molecular formula C19H20N2O2 B2747300 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide CAS No. 1260942-39-9

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide

Cat. No. B2747300
CAS RN: 1260942-39-9
M. Wt: 308.381
InChI Key: FFSIYVSPYYVURS-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide (CEMPA) is a synthetic compound that has been studied extensively in the past few decades. CEMPA has been found to have a wide range of applications in the scientific field, ranging from its use in biochemical and physiological experiments to its potential as a therapeutic agent.

Scientific Research Applications

Analytical Characterization and Biological Matrices Determination

Compounds related to "2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide" have been characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds have been determined in biological matrices like blood, urine, and vitreous humor using liquid chromatography and UV detection, indicating their relevance in forensic and toxicological analysis (De Paoli et al., 2013).

Optical and Fluorescence Properties

Studies have shown that derivatives of this compound exhibit different optical properties due to their distinct stacking modes. The fluorescence properties and quantum yields of these compounds can change upon physical manipulation, such as grinding, which is attributed to phase transitions from crystalline to amorphous states. This highlights their potential in materials science, particularly in developing sensors and optoelectronic devices (Qing‐bao Song et al., 2015).

Crystal Packing and Molecular Interactions

The crystal packing of similar compounds has been studied, revealing that nontraditional interactions, such as N⋯π and O⋯π interactions, play a significant role in their structural organization. This research contributes to the understanding of molecular interactions in crystal engineering and design (Zhenfeng Zhang et al., 2011).

Corrosion Inhibition

Certain acrylamide derivatives of this compound have been evaluated for their corrosion inhibition properties on copper in acidic solutions. These studies use electrochemical and chemical methods to demonstrate the compounds' effectiveness as corrosion inhibitors, providing insights into their application in protecting metal surfaces (Ahmed Abu-Rayyan et al., 2022).

Antitumor Agents

Research into 2-amino thiophene derivatives related to "this compound" has identified compounds with strong antiproliferative activity against various cancer cell lines. These findings are crucial for the development of new antitumor agents and understanding their mechanisms of action (R. Romagnoli et al., 2014).

properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-14-7-9-17(10-8-14)21-19(22)16(13-20)11-15-5-4-6-18(12-15)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSIYVSPYYVURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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